3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide
Description
This compound belongs to the isoindolo[2,1-a]quinazolinone class, characterized by a fused tricyclic core with two ketone groups at positions 5 and 11. The structure includes a propanamide side chain at position 6, terminated by a 2-methylpropyl (isobutyl) group. Its synthesis likely involves multi-step reactions, including cyclization and amidation, akin to methods described for related compounds (e.g., indeno[1,2-c]isoquinolines in ) .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C22H23N3O3/c1-14(2)13-23-19(26)11-12-24-20-15-7-3-4-8-16(15)22(28)25(20)18-10-6-5-9-17(18)21(24)27/h3-10,14,20H,11-13H2,1-2H3,(H,23,26) |
InChI Key |
OSZUNVLVLYPUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes, and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . The reaction conditions are mild, and the process is efficient, yielding the target compound in good to moderate yields.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of reusable solvents and catalysts, such as eutectic mixtures, can enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinazoline and isoindole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes and receptors involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a. Imidazo[1-c]quinazolinones (NCS Series)
Compounds such as NCS1018 and NCS1026 () feature an imidazo[1-c]quinazolinone core instead of isoindoloquinazolinone. Key differences include:
- Substituents : The NCS series has acetamide side chains (e.g., N,N-dipropyl or diethyl groups) rather than propanamide-isobutyl.
- Biological Activity: These analogs are reported to influence ATP release and PPIX transport, suggesting isoindoloquinazolinones may have distinct target affinities due to core rigidity and electron distribution .
b. Indeno[1,2-c]isoquinolines
Compounds 5 and 6 () replace the isoindolo core with an indeno system. Structural differences include:
- Ring Fusion: Indeno systems lack the oxygen atom in the fused ring, altering electronic properties.
- Synthesis Complexity: Both classes require azide reductions and chromatographic purification, but indeno derivatives involve additional hydroxylation steps .
Substituent Variations in Isoindoloquinazolinones
a. Methoxy-Substituted Derivatives
The compound 3-(9,10-dimethoxy-…propanamide () adds methoxy groups at positions 9 and 10. These groups:
- Enhance Solubility : Methoxy groups increase polarity compared to the unsubstituted target compound.
- Impact Binding : Electron-donating methoxy groups may alter interactions with hydrophobic enzyme pockets .
b. Pyridyl-Terminated Propanamide (Y042-7514)
describes a derivative with a 3-pyridyl terminus. Key contrasts:
Propanamide Derivatives with Heterocyclic Moieties
lists compounds like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, which replace the isoindoloquinazolinone core with benzoxazolone. Differences include:
- Pharmacokinetics : Benzoxazolones are smaller and more metabolically labile, reducing half-life compared to the target compound.
- Activity: Benzoxazolone derivatives showed 10–18% conversion rates in enzymatic assays, suggesting lower potency than isoindoloquinazolinones .
Piperidine-Containing Propanamides ()
Compounds like N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-[(…]propanamide are structurally distinct but share the propanamide backbone. These are used as stabilizers rather than therapeutic agents, highlighting the role of the core in determining application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
